N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholinopyrimidine moiety and a trifluoromethyl group attached to a benzamide backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the morpholine group: The morpholine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the benzamide group: The final step involves coupling the pyrimidine derivative with a benzamide precursor, often using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-((2-pyridinyl)methyl)-2-(trifluoromethyl)benzamide
- N-((2-morpholinopyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the morpholinopyrimidine moiety, which may confer distinct biological properties compared to other benzamide derivatives. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-4-2-1-3-13(14)15(25)22-11-12-5-6-21-16(23-12)24-7-9-26-10-8-24/h1-6H,7-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFAHOVGYKFWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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